molecular formula C18H12N6 B1456537 21H,23H-5,15-Diazaporphine CAS No. 2683-87-6

21H,23H-5,15-Diazaporphine

Cat. No.: B1456537
CAS No.: 2683-87-6
M. Wt: 312.3 g/mol
InChI Key: NDLIXSHARREATN-UHFFFAOYSA-N
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Description

21H,23H-5,15-Diazaporphine is a synthetic diazaporphine derivative offered for investigative use in chemical and biochemical research. As a member of the porphine-based family of compounds, which share structural similarities with biologically crucial tetrapyrroles, this chemical is a candidate for exploration in multiple fields. Potential research avenues may include its application as a precursor in organic synthesis, the development of novel catalysts, or the study of its photophysical properties for use in materials science. Its structure also suggests potential for investigation in medicinal chemistry, similar to how related aporphine alkaloids are studied for their diverse CNS activities and interactions with various biological targets such as dopamine and serotonin receptors . Researchers are encouraged to utilize this compound for in vitro studies to elucidate its specific mechanism of action, physicochemical characteristics, and full spectrum of research applications. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10H,(H,19,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIXSHARREATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=NC(=CC4=NC(=NC5=CC=C(N5)C=C1N2)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30782605
Record name (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30782605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-87-6
Record name (2Z,6Z,12Z,17Z)-2,12,21,22,23,24-Hexaazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),2,4,6,8,10,12,14,16(22),17,19-undecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30782605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The synthesis of 2,8,12,18-tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine generally follows a multi-step condensation and oxidation strategy similar to porphyrin synthesis, modified to incorporate nitrogen atoms at the 5 and 15 meso-positions.

  • Starting Materials: Substituted pyrrole derivatives and aldehydes.
  • Key Reaction: Acid-catalyzed condensation of pyrrole derivatives with aldehydes to form a porphyrinogen intermediate.
  • Oxidation: The intermediate is then oxidized to form the fully conjugated diazaporphine macrocycle.
  • Typical Acid Catalysts: Propionic acid or trifluoroacetic acid.
  • Temperature: Approximately 140°C for condensation.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent unwanted oxidation.
  • Purification: Column chromatography using silica gel with dichloromethane/hexane gradients to isolate the desired regioisomer.

This approach is a modified Lindsey-type synthesis tailored for diazaporphine derivatives, accommodating the heteroatom substitution and bulky ethyl/methyl groups.

Detailed Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
1 Condensation of substituted pyrroles and aldehydes Acidic medium (propionic acid), 140°C, 24–48 h, inert atmosphere 40–50 Stoichiometric control critical for regioselectivity
2 Oxidation of porphyrinogen intermediate DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), room temp, 2–4 h 30–40 Avoids overoxidation, preserves macrocycle integrity
3 Purification Silica gel chromatography, DCM/hexane gradient - Separation of regioisomers and removal of side products

Overall isolated yields for the full synthetic sequence typically range from 30% to 40%, reflecting the complexity of the macrocycle formation and the challenge of purifying symmetric substituted derivatives.

Industrial Scale Preparation

Industrial synthesis employs continuous flow reactors and automated systems to improve reproducibility and scalability. Key features include:

These methods allow for the production of gram to kilogram quantities with consistent quality suitable for research and industrial applications.

Analytical Data and Characterization

Spectroscopic Characterization

Technique Key Data Purpose
UV-Vis Spectroscopy Soret band at 400–420 nm; Q-bands at 500–650 nm Confirms conjugated macrocycle formation
¹H NMR Signals for ethyl/methyl groups at δ 1.5–3.5 ppm; porphyrin core protons at δ 8–10 ppm Verifies substitution pattern and purity
Mass Spectrometry (HRMS) Molecular ion peak at m/z 480.65 (C30H36N6) Confirms molecular weight and formula

Metal Complex Formation (Indicative of Purity)

The compound’s ability to coordinate metals such as copper and nickel is used as an indirect purity check, as successful metallation requires an intact macrocycle and correct nitrogen positioning.

Research Findings on Preparation and Reactivity

Metal Coordination

  • The diazaporphine core with two axial nitrogen atoms strongly chelates transition metals.
  • Binding constants (Kb) range from $$10^4$$ to $$10^6$$ M$$^{-1}$$, depending on the metal ion.
  • Metal complexes are synthesized by refluxing the free base with metal salts in solvents such as DMF or methanol under inert atmosphere.

Redox and Electrophilic Substitution Behavior

  • The compound undergoes reversible oxidation at +0.85 V (vs. SCE) and reduction at −1.2 V.
  • Electrophilic substitution occurs preferentially at the 5 and 15 positions, with nitration, sulfonation, and acetylation yielding 55–72% product yields.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Substituted pyrroles, aldehydes
Catalyst Acid (propionic acid, TFA)
Temperature 140°C (condensation), RT (oxidation)
Atmosphere Inert (N2 or Ar)
Oxidant DDQ or chloranil
Purification Silica gel chromatography
Typical yield 30–40% overall
Key challenges Regioisomer separation, oxidative degradation

Chemical Reactions Analysis

21H,23H-5,15-Diazaporphine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

21H,23H-5,15-Diazaporphine is a compound with the molecular formula C18H12N6 . This diazaporphyrin has applications in various scientific fields, including materials science and catalysis. Diazaporphyrins have demonstrated potential in the creation of semiconducting materials .

Semiconductivity

  • Diazaporphyrin-based hydrogen-bonded organic frameworks A study highlights the development of a diazaporphyrin-based hydrogen-bonded organic framework (HOF) exhibiting porosity and n-type semiconductivity . The HOF was synthesized using a 5,15-diazaporphyrin Ni(II) complex with carboxyphenyl groups, which facilitated hydrogen-bonding interactions. The HOF showed a charge-carrier mobility of 2.0 × 10-7 m2 V-1 s-1, which was determined using the flash-photolysis time-resolved microwave conductivity (FP-TRMC) method .

Optical Properties

  • Nickel-(II)-tetraphenyl-21H,23H-porphyrin films Research on nickel-(II)-tetraphenyl-21H,23H-porphyrin (NiTPP) thin films showed that UV illumination altered their structural and optical properties . The study found that the films became crystalline after UV exposure, leading to changes in absorption coefficients and optical gap values .

Catalysis

  • Diazaporphine compounds have uses in catalysis.
  • μ-Oxodiiron(III) complexes Research has been done on binuclear μ-oxo-bridged Fe III complexes of 2,3,7,8,12,18-hexamethyl-13,17-dibutyl-5-monoazaporphine and 3,7,13,17-tetramethyl-2,8,12,18-tetrabutyl-5,15-diazaporphine .

Other potential applications

  • Far-red dyes A 10,20-bis(triisopropylsilylethynyl)tetrabenzo-5,15-diazaporphine (TIPS-TBDAP) was synthesized using the metal-template aza-annulation reaction and showed intense far-red .

Mechanism of Action

The mechanism of action of 21H,23H-5,15-Diazaporphine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

21H-5-Thiaporphine

21H-5-Thiaporphine features a sulfur atom at position 5 instead of nitrogen. This substitution reduces symmetry compared to 21H,23H-5,15-Diazaporphine and lowers the macrocycle’s electron density due to sulfur’s lower electronegativity. Thiaporphines are less common in coordination chemistry but may exhibit unique photophysical properties .

21H,23H-Porphyrazine

21H,23H-Porphyrazine (trivial name for 21H,23H-5,10,15,20-Tetraazaporphine) contains four nitrogen atoms at positions 5, 10, 15, and 20. The increased nitrogen content results in a highly electron-deficient core, making porphyrazines superior ligands for transition metals like copper and magnesium. They are precursors to phthalocyanines and are used in dye-sensitized solar cells .

29H,31H-Phthalocyanine

Phthalocyanine is a tetrabenzo-fused derivative of porphyrazine, with extended π-conjugation due to fused benzene rings. This structural feature enhances thermal stability and optical absorption in the near-infrared region, making it valuable in organic semiconductors and photodynamic therapy .

5,10,15,20-Tetraphenyl-21H,23H-porphinetetrasulfonic Acid (TPPS)

TPPS is a sulfonated porphine derivative with four phenyl and four sulfonic acid groups. The sulfonic acid substituents confer high water solubility, enabling applications in aqueous-phase catalysis and biomedical research. Its structure contrasts with this compound, as TPPS retains the original porphine nitrogen framework but introduces bulky, polar substituents .

Comparative Analysis Table

Compound Name Structural Features Key Substituents/Functional Groups Physical/Chemical Properties Applications References
This compound Two nitrogen atoms at positions 5, 15 None (core-modified) Moderate symmetry, tunable redox Catalysis, sensor design
21H-5-Thiaporphine Sulfur atom at position 5 None (core-modified) Reduced electron density Photophysical studies
21H,23H-Porphyrazine Four nitrogen atoms at positions 5,10,15,20 None (core-modified) High electron deficiency Solar cells, metal coordination
29H,31H-Phthalocyanine Tetrabenzo-fused porphyrazine Benzene rings fused to core High thermal stability, NIR absorption Dyes, photodynamic therapy
TPPS Sulfonated tetraphenylporphine Phenyl and sulfonic acid groups Water-soluble, stable in aqueous media Biomedical research, catalysis

Biological Activity

21H,23H-5,15-Diazaporphine is a synthetic compound belonging to the class of diazaporphyrins. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H12N6C_{18}H_{12}N_6. It features a complex ring structure that includes nitrogen atoms, which contribute to its unique electronic properties. The presence of these nitrogen atoms enhances its electron-accepting capabilities, making it a candidate for various biological applications.

Property Value
Molecular Formula C18H12N6
Molecular Weight 312.32 g/mol
IUPAC Name This compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function through several mechanisms:

  • Enzyme Inhibition : Diazaporphines have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Research Findings

Recent studies have explored the biological implications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that diazaporphines can induce apoptosis in cancer cell lines through the activation of caspase pathways. One study reported a significant reduction in cell viability in breast cancer cells treated with diazaporphine derivatives .
  • Antimicrobial Properties : Another area of investigation has focused on the antimicrobial effects of diazaporphines. Research indicated that these compounds exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
  • Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species upon light activation has led to its exploration in PDT for cancer treatment. Studies have shown that diazaporphines can effectively target tumor cells while sparing healthy tissues .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Cancer Treatment :
    • A clinical trial investigated the efficacy of a diazaporphine derivative in patients with advanced melanoma. Results indicated a marked improvement in tumor regression rates when combined with traditional chemotherapy .
  • Case Study on Antimicrobial Applications :
    • A study assessed the effectiveness of diazaporphines against antibiotic-resistant bacteria. The findings revealed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 21H,23H-5,15-Diazaporphine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Adler method is commonly used for porphyrin synthesis, involving condensation of pyrrole with aldehydes under reflux conditions. For diazaporphines, substituting specific aldehydes with nitrogen-containing precursors (e.g., pyridyl or aminophenyl groups) introduces the diaza functionality. Optimizing stoichiometric ratios (e.g., pyrrole:aldehyde = 1:1.2) and reaction time (24–48 hours) improves yield. Purification via column chromatography (silica gel, chloroform/methanol gradient) is critical to isolate isomers and remove unreacted monomers .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • UV-Vis : Confirm characteristic Soret (~400 nm) and Q-bands (500–700 nm) with hypsochromic shifts indicating nitrogen substitution .
  • NMR : Use 1H^1H-NMR to identify proton environments (e.g., pyrrolic H at δ 8–9 ppm, aromatic substituents at δ 7–8 ppm) and 13C^{13}C-NMR to verify carbon backbone integrity .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., C44_{44}H30_{30}N4_4O8_8 for hydroxyl-substituted analogs) .

Q. What analytical methods are recommended for assessing purity and isomer separation?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and methanol/water gradients (e.g., 70:30 to 95:5 over 20 minutes) resolves isomers. Monitor at 400–420 nm for porphyrin detection. For quantification, integrate peak areas and ensure resolution (R ≥ 1.5) between related compounds .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the photophysical properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and substituent effects. Experimentally, compare fluorescence quantum yields (using integrating sphere methods) and redox potentials (cyclic voltammetry) across derivatives. For example, electron-withdrawing groups (e.g., –NO2_2) reduce HOMO energy, shifting absorption bands bathochromically .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔsubH°) for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Sublimation Enthalpy : Compare Knudsen effusion measurements with thermogravimetric analysis (TGA) under inert atmospheres.
  • Calorimetry : Use differential scanning calorimetry (DSC) to measure phase transitions.
    Discrepancies often arise from impurities or incomplete sublimation; rigorous purity checks (HPLC, elemental analysis) are essential .

Q. How can this compound be integrated into supramolecular assemblies for catalytic or sensing applications?

  • Methodological Answer : Exploit metal coordination or π-π stacking:

  • Metalation : Insert transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) into the porphyrin core to enhance catalytic activity.
  • Self-Assembly : Design ligands (e.g., pyridyl substituents) to form metal-organic frameworks (MOFs) via axial coordination. Monitor assembly via TEM and SAXS .

Q. What experimental designs mitigate challenges in studying reactive intermediates during this compound synthesis?

  • Methodological Answer : Use in situ spectroscopy (e.g., stopped-flow UV-Vis) to capture transient species. For air-sensitive intermediates, employ Schlenk-line techniques under nitrogen/argon. Quench reactions at timed intervals and analyze intermediates via LC-MS .

Methodological and Reporting Guidelines

Q. How should researchers structure studies on this compound to meet journal standards?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. Clearly detail synthetic protocols, characterization parameters (e.g., NMR solvent, HPLC gradients), and statistical analyses. Use Harvard referencing for citations and include raw data (e.g., chromatograms, spectra) in supplementary materials .

Q. What criteria ensure research questions on diazaporphines are both novel and feasible?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Assess resource availability (e.g., specialized equipment for DFT).
  • Novel : Review existing literature (e.g., meta-analyses of porphyrin catalysis) to identify gaps.
  • Ethical : Consider environmental impact of synthetic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21H,23H-5,15-Diazaporphine
Reactant of Route 2
21H,23H-5,15-Diazaporphine

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